molecular formula C8H16O2 B12274301 cis-1,3-Bis(hydroxymethyl)cyclohexane CAS No. 5059-76-7

cis-1,3-Bis(hydroxymethyl)cyclohexane

Cat. No.: B12274301
CAS No.: 5059-76-7
M. Wt: 144.21 g/mol
InChI Key: LUSFFPXRDZKBMF-OCAPTIKFSA-N
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Description

cis-1,3-Bis(hydroxymethyl)cyclohexane: is an organic compound with the molecular formula C8H16O2 It is a cyclohexane derivative with two hydroxymethyl groups attached to the 1 and 3 positions in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,3-Bis(hydroxymethyl)cyclohexane typically involves the reduction of corresponding diesters or diketones. One common method is the catalytic hydrogenation of dimethyl 1,3-cyclohexanedicarboxylate using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The choice of catalyst, reaction conditions, and purification methods are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: cis-1,3-Bis(hydroxymethyl)cyclohexane can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form cyclohexane derivatives with different functional groups.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.

    Reduction: Hydrogen gas (H2) with a metal catalyst such as Pd/C.

    Substitution: Alcohols or carboxylic acids in the presence of acid or base catalysts.

Major Products Formed:

    Oxidation: Formation of cyclohexane-1,3-dicarboxylic acid.

    Reduction: Formation of cyclohexane derivatives with reduced functional groups.

    Substitution: Formation of ethers or esters depending on the substituents used.

Scientific Research Applications

cis-1,3-Bis(hydroxymethyl)cyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-1,3-Bis(hydroxymethyl)cyclohexane in various applications depends on its chemical reactivity and interaction with other molecules. In polymer chemistry, it acts as a cross-linking agent, forming covalent bonds between polymer chains, which enhances the mechanical strength and thermal stability of the resulting materials . In biological systems, its hydroxymethyl groups can interact with biological molecules, potentially leading to the formation of bioactive compounds.

Comparison with Similar Compounds

    1,4-Bis(hydroxymethyl)cyclohexane: Another cyclohexane derivative with hydroxymethyl groups at the 1 and 4 positions.

    1,3-Cyclohexanedimethanol: A compound with hydroxymethyl groups at the 1 and 3 positions but in a trans configuration.

Uniqueness: cis-1,3-Bis(hydroxymethyl)cyclohexane is unique due to its specific spatial arrangement of hydroxymethyl groups, which influences its reactivity and interaction with other molecules. This makes it suitable for specific applications where the cis configuration is advantageous.

Properties

CAS No.

5059-76-7

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

[(1S,3R)-3-(hydroxymethyl)cyclohexyl]methanol

InChI

InChI=1S/C8H16O2/c9-5-7-2-1-3-8(4-7)6-10/h7-10H,1-6H2/t7-,8+

InChI Key

LUSFFPXRDZKBMF-OCAPTIKFSA-N

Isomeric SMILES

C1C[C@H](C[C@H](C1)CO)CO

Canonical SMILES

C1CC(CC(C1)CO)CO

Origin of Product

United States

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